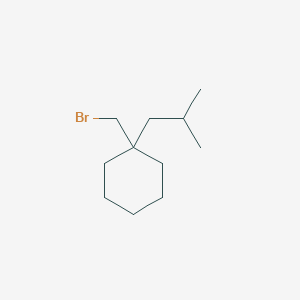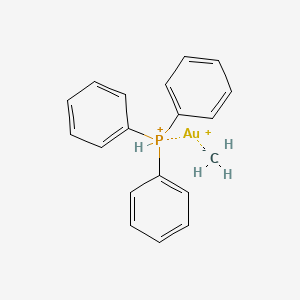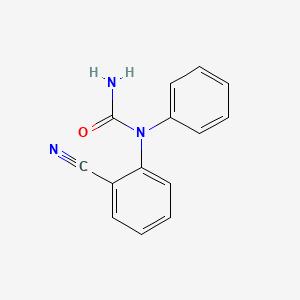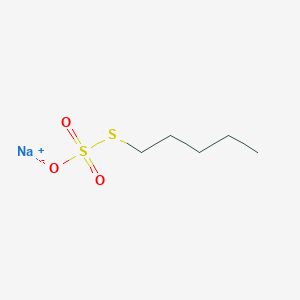
1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane is an organic compound that belongs to the class of alkyl halides. It features a cyclohexane ring substituted with a bromomethyl group and a 2-methylpropyl group. Compounds like this are often used as intermediates in organic synthesis and can participate in various chemical reactions due to the presence of the reactive bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane typically involves the bromination of a suitable precursor. One possible route is the bromination of 1-(Hydroxymethyl)-1-(2-methylpropyl)cyclohexane using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reagents. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane can undergo several types of reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions (E1 and E2): Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: Alkenes, such as 1-(2-methylpropyl)cyclohexene.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Scientific Research Applications
1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane can be used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity.
Material Science: As a building block for the synthesis of polymers and advanced materials.
Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Bromomethylcyclohexane: Lacks the 2-methylpropyl group, making it less sterically hindered.
1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
1-(Bromomethyl)-1-ethylcyclohexane: Similar structure but with an ethyl group instead of a 2-methylpropyl group.
Uniqueness
1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane is unique due to the presence of both the bromomethyl and 2-methylpropyl groups, which influence its reactivity and steric properties. This combination can make it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C11H21Br |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methylpropyl)cyclohexane |
InChI |
InChI=1S/C11H21Br/c1-10(2)8-11(9-12)6-4-3-5-7-11/h10H,3-9H2,1-2H3 |
InChI Key |
WTHRPICCSXCUPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13150566.png)
![hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13150578.png)

![(2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13150588.png)










